8-(4-methoxy-3-methylbenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
This compound features an 8-azabicyclo[3.2.1]octane core substituted at the 8-position with a 4-methoxy-3-methylbenzoyl group and at the 3-position with a 1H-pyrazole moiety. This structural combination is hypothesized to influence receptor binding affinity, metabolic stability, and pharmacokinetic properties .
Properties
IUPAC Name |
(4-methoxy-3-methylphenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-10-14(4-7-18(13)24-2)19(23)22-15-5-6-16(22)12-17(11-15)21-9-3-8-20-21/h3-4,7-10,15-17H,5-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOBHCGYOJFNQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-methoxy-3-methylbenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the pyrazole ring: This step may involve the reaction of a suitable precursor with hydrazine or its derivatives.
Attachment of the benzoyl group: This can be done through Friedel-Crafts acylation or other acylation reactions.
Methoxylation and methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions may target the carbonyl group in the benzoyl moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features could be optimized to enhance its pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-(4-methoxy-3-methylbenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Core Structure Modifications
A. 8-Azabicyclo[3.2.1]octane Derivatives with Pyrazole Substituents
- 3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride (CAS 1822801-03-5): Shares the 3-pyrazole substituent but lacks the 8-benzoyl group. Molecular weight: 250.17 g/mol (vs. ~355.4 g/mol for the target compound).
B. 8-(1-Methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione (CID 131631781) :
Substituent Variations at the 8-Position
A. Sulfonamide Derivatives
- (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane (Compound 38): Replaces benzoyl with a sulfonamide group.
B. Benzoyl Derivatives with Varied Aromatic Substituents
- 8-[4-(Propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2309575-77-5) :
Pharmacokinetic and Physicochemical Properties
*LogP estimated using fragment-based methods.
Biological Activity
The compound 8-(4-methoxy-3-methylbenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane belongs to a class of azabicyclo compounds that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The structural formula of the compound is characterized by an azabicyclo framework, which is known for its ability to interact with various biological targets. The presence of the pyrazole moiety enhances its pharmacological profile, potentially affecting neurotransmitter systems.
Research indicates that this compound acts as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme involved in the degradation of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties. By inhibiting NAAA, the compound increases the levels of PEA, thereby prolonging its analgesic and anti-inflammatory effects .
Key Findings:
- Inhibition Potency : The compound exhibits low nanomolar inhibitory activity against human NAAA (IC50 = 0.042 μM), indicating a strong potential for therapeutic use .
- Non-Covalent Mechanism : The inhibition is achieved through a non-covalent mechanism, which may reduce side effects associated with covalent inhibitors.
Structure-Activity Relationship (SAR)
The biological activity of the compound has been explored through a series of SAR studies. Modifications to the azabicyclo framework and substituents on the benzoyl group have shown significant impacts on potency and selectivity.
| Compound Variant | IC50 (μM) | Notes |
|---|---|---|
| Parent Compound | 0.042 | High potency against NAAA |
| Variant A | 0.075 | Moderate potency; better solubility |
| Variant B | 0.150 | Lower potency; structural stability improved |
Pharmacokinetics
Pharmacokinetic studies suggest that the compound is systemically available, with favorable absorption characteristics. It is predicted to cross the blood-brain barrier effectively, which is crucial for central nervous system-targeted therapies .
Key Pharmacokinetic Properties:
- Human Intestinal Absorption : High probability (0.901)
- Blood-Brain Barrier Penetration : Moderate probability (0.8488)
- CYP450 Interaction : Low inhibitory promiscuity across various CYP450 enzymes, suggesting a lower risk of drug-drug interactions .
Therapeutic Implications
The potential applications of this compound extend to various conditions mediated by inflammation and pain, such as:
- Chronic pain syndromes
- Inflammatory diseases
- Neuropathic pain
The ability to enhance endogenous PEA levels positions it as a candidate for treating conditions where traditional analgesics may fail or cause adverse effects.
Case Studies
Recent clinical trials have begun to evaluate the efficacy of compounds within this class in managing chronic pain and inflammatory conditions. For example, a study reported significant pain relief in patients with neuropathic pain when treated with an NAAA inhibitor derivative similar to the one discussed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
